N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide” is a derivative of pyridine. Pyridine derivatives are of interest because they are more basic than pyridine, owing to the resonance stabilization from the dimethylamino substituent . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of “N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
“N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide” can participate in a variety of chemical reactions. For instance, in the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .Scientific Research Applications
- Application : N-(pyridin-2-yl)imidates can be synthesized from nitrostyrenes and 2-aminopyridines via N-(pyridin-2-yl)iminonitriles as intermediates . These imidates serve as valuable scaffolds for further functionalization and the creation of novel compounds.
- Application : N-(pyridin-2-yl)imidates have been evaluated for their anti-tubercular activity. Researchers have measured cell viability and determined IC50 values, indicating their potential as drug candidates .
- Application : Some N-(pyridin-2-yl)imidates exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These compounds were tested on HSC-T6 cells .
- Application : Molecular docking studies have explored the potential of N-(pyridin-2-yl)imidates as anti-HIV-1 agents .
- Application : N-(pyridin-2-yl)imidates with specific N’-substituents have demonstrated antibacterial activity. Structure-activity relationship (SAR) investigations reveal trends in their effectiveness .
- Application : N-(pyridin-2-yl)imidates can be converted into various N-heterocycles, such as imidazolines, benzimidazoles, oxazolines, and thiazolines. These heterocycles have diverse biological activities .
Synthetic Chemistry and Scaffold Development
Anti-Tubercular Agents
Anti-Fibrosis Activity
Anti-HIV-1 Agents
Antibacterial Activity
Heterocycle Synthesis
properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(14)12-7-9-4-5-11-10(6-9)13(2)3/h4-6H,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIVWGJUNJZCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=NC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.